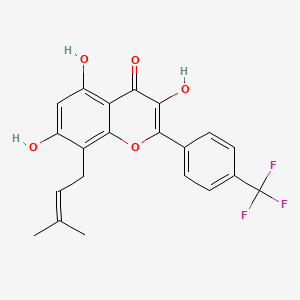

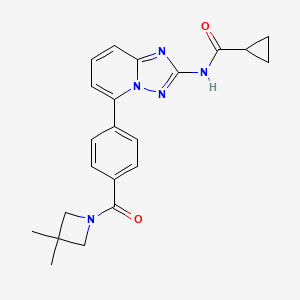

![molecular formula C22H21N5O2 B610979 1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea CAS No. 1219728-20-7](/img/structure/B610979.png)

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea

Vue d'ensemble

Description

SR7826 est un inhibiteur puissant, sélectif et actif par voie orale de la kinase LIM (LIMK), ciblant spécifiquement la kinase LIM 1 (LIMK1) avec une valeur de CI50 de 43 nanomoles . La kinase LIM est une protéine kinase sérine-thréonine impliquée dans divers processus cellulaires, y compris la dynamique du cytosquelette d'actine. SR7826 a montré un potentiel significatif dans l'inhibition de l'invasion et de la migration cellulaire, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans le cancer et d'autres maladies .

Mécanisme D'action

- Its primary target is LIM kinase 1 (Limk1), which is overexpressed in cancerous prostate cells and tissues .

- By suppressing Limk1, SR7826 reduces cofilin phosphorylation, which affects actin dynamics and cell migration .

- Inhibition of cofilin phosphorylation disrupts actin filament dynamics, impacting cell shape, motility, and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SR7826 est synthétisé par une série de réactions chimiques impliquant des dérivés de bis-arylurée. La voie de synthèse implique généralement les étapes suivantes :

Formation de bis-arylurée : L'étape initiale implique la réaction de dérivés d'aniline avec des isocyanates pour former des intermédiaires de bis-arylurée.

Cyclisation : Les intermédiaires de bis-arylurée subissent une cyclisation pour former la structure de base de SR7826.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer sa sélectivité et sa puissance.

Méthodes de production industrielle

La production industrielle de SR7826 implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus comprend l'optimisation des conditions de réaction, les étapes de purification et les mesures de contrôle qualité pour garantir une pureté et un rendement élevés. Le composé est généralement produit sous forme de poudre avec une pureté ≥98 % .

Analyse Des Réactions Chimiques

Types de réactions

SR7826 subit diverses réactions chimiques, notamment :

Inhibition de la phosphorylation : SR7826 inhibe la phosphorylation de la cofiline, une cible en aval de la kinase LIM.

Inhibition de l'invasion et de la migration cellulaires : SR7826 inhibe efficacement l'invasion et la migration cellulaires dans les cellules cancéreuses.

Réactifs et conditions courantes

Réactifs : Dérivés d'aniline, isocyanates et autres agents fonctionnalisants.

Conditions : Les réactions sont généralement réalisées sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant SR7826 est l'inhibition de l'activité de la kinase LIM, ce qui conduit à une mobilité et une invasivité cellulaires réduites .

Applications de la recherche scientifique

SR7826 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : SR7826 a montré un potentiel dans l'inhibition de l'invasion et de la migration des cellules cancéreuses, en particulier dans le cancer de la prostate.

Maladies neurodégénératives : SR7826 a été étudié pour son potentiel à fournir une résilience des épines dendritiques dans des modèles de maladie d'Alzheimer.

Recherche sur le VIH : Les inhibiteurs de la kinase LIM comme SR7826 ont des applications thérapeutiques potentielles dans l'anti-infection VIH.

Mécanisme d'action

SR7826 exerce ses effets en inhibant sélectivement la kinase LIM 1 (LIMK1). L'inhibition de LIMK1 conduit à une réduction de la phosphorylation de la cofiline, une protéine impliquée dans la dynamique du cytosquelette d'actine . Cette réduction de la phosphorylation de la cofiline entraîne une diminution de la mobilité et de l'invasivité cellulaires, ce qui fait de SR7826 un candidat prometteur pour la thérapie du cancer . De plus, SR7826 a montré qu'il augmentait la densité des épines dendritiques dans des modèles de maladie d'Alzheimer, suggérant son potentiel dans la recherche sur les maladies neurodégénératives .

Applications De Recherche Scientifique

SR7826 has a wide range of scientific research applications, including :

Cancer Research: SR7826 has shown potential in inhibiting the invasion and migration of cancer cells, particularly in prostate cancer.

Neurodegenerative Diseases: SR7826 has been studied for its potential to provide dendritic spine resilience in models of Alzheimer’s disease.

HIV Research: LIM kinase inhibitors like SR7826 have potential therapeutic applications in anti-HIV infection.

Comparaison Avec Des Composés Similaires

SR7826 est unique par sa haute sélectivité pour la kinase LIM 1 (LIMK1) par rapport à d'autres kinases telles que ROCK et JNK . Des composés similaires comprennent :

Inhibiteurs de STK16 : Des composés qui ciblent également la kinase LIM mais avec des profils de sélectivité différents.

SR7826 se démarque par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAGVQVBDHOHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SR7826?

A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.

Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?

A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:

- Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []

- Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

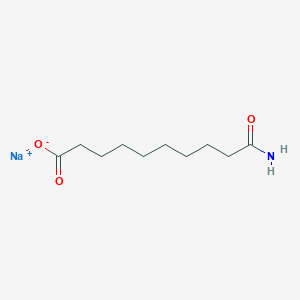

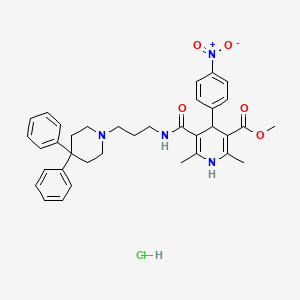

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)